Product packaging for 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate(Cat. No.:CAS No. 67483-58-3)

4'-Cyano-[1,1'-biphenyl]-4-yl acrylate

Cat. No.: B3278263
CAS No.: 67483-58-3
M. Wt: 249.26 g/mol
InChI Key: LGWMDELKBMPKSQ-UHFFFAOYSA-N
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Description

4'-Cyano-[1,1'-biphenyl]-4-yl acrylate (CAS 67483-58-3) is a high-purity chemical building block with significant applications in material science and pharmaceutical research. This compound belongs to the class of biphenylcarbonitriles, which are pivotal in the development of advanced organic materials . Its molecular structure features a biphenyl core with a cyano group on one phenyl ring and an acrylate ester on the other, enabling its function as a reactive mesogen . Researchers utilize this acrylate derivative primarily in the synthesis of liquid crystal displays (LCDs) and other optoelectronic materials, such as light-emitting diodes and photovoltaic solar cells, due to its ability to form ordered structures . In the life sciences, cyanobiphenyl-substituted derivatives are investigated for their potential as biological inhibitors and therapeutic agents for conditions like Alzheimer's disease, as well as for their antibacterial and antimalarial activities . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are required. The product is typically supplied for cold-chain transportation and should be stored according to safety guidelines .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO2 B3278263 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate CAS No. 67483-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c1-2-16(18)19-15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMDELKBMPKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyano 1,1 Biphenyl 4 Yl Acrylate

Precursor Synthesis and Functional Group Transformations

The synthesis of the target acrylate (B77674) monomer commences with the preparation of its phenolic precursor, 4'-Cyano-[1,1'-biphenyl]-4-ol. This intermediate is then subjected to an acrylation reaction to introduce the polymerizable acrylate moiety.

Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-ol

The paramount precursor, 4'-Cyano-[1,1'-biphenyl]-4-ol (also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile), is commonly synthesized via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an arylboronic acid.

A prevalent method involves the coupling of a protected 4-hydroxyphenylboronic acid with a 4-halobenzonitrile. Alternatively, 4-bromophenol (B116583) can be coupled with 4-cyanophenylboronic acid. The Suzuki coupling offers high yields and tolerance to a wide range of functional groups. mdpi.comresearchgate.netrsc.org A typical reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system, which often includes a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and water. mdpi.comacs.org

Another documented approach involves a multi-step sequence starting from 4-hydroxybiphenyl. This method includes the acetylation of 4-hydroxybiphenyl with trichloroacetyl chloride in the presence of anhydrous aluminum chloride, followed by reaction with ammonia (B1221849) to form the corresponding carboxamide, which is then dehydrated to yield 4'-hydroxy-biphenyl-4-carbonitrile. nih.gov

Below is a table summarizing typical conditions for the Suzuki-Miyaura synthesis of 4'-Cyano-[1,1'-biphenyl]-4-ol.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-ol

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
4-Bromobenzonitrile 4-Hydroxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 80 Good mdpi.com
4-Iodobenzonitrile 4-Hydroxyphenylboronic acid Pd(OAc)₂ (2) / PPh₃ (4) Na₂CO₃ Toluene/H₂O 90 High -
4-Chlorobenzonitrile 4-Phenylboronic acid Pd/C (1.18) Na₂CO₃ MeOH/H₂O Reflux 93-96 acs.org

Note: This table presents a summary of typical conditions reported in the literature and is not an exhaustive list. Yields are often dependent on the specific substrates and reaction scale.

Acrylation Reactions and Esterification Pathways

Once the precursor 4'-Cyano-[1,1'-biphenyl]-4-ol is obtained, the subsequent step is the introduction of the acrylate group. This is typically achieved through esterification of the phenolic hydroxyl group.

One of the most common and effective methods is the Steglich esterification . This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netucv.ro The reaction proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to acidic or basic environments. nih.govucv.ro The general mechanism involves the activation of the carboxylic acid (acrylic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the phenolic hydroxyl group of 4'-Cyano-[1,1'-biphenyl]-4-ol, with DMAP acting as an acyl transfer catalyst, to form the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. nih.gov

A similar reaction has been reported for the synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, where 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile was reacted with 3-(benzyloxy)benzoic acid using DCC and a catalytic amount of DMAP in dry dichloromethane (B109758) at room temperature. nih.gov This provides a strong precedent for the successful acrylation using acrylic acid under similar conditions.

Another potential pathway is the direct reaction of 4'-Cyano-[1,1'-biphenyl]-4-ol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. This method is often rapid but may require careful control of the reaction conditions due to the high reactivity of acryloyl chloride, which can lead to side reactions or polymerization.

The Mitsunobu reaction offers an alternative for the esterification of phenols. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). illinois.edu The reaction proceeds with inversion of configuration at the alcohol center, although this is not relevant for a phenolic substrate. The Mitsunobu reaction is known for its mild conditions and broad substrate scope. illinois.edu

Optimized Reaction Conditions for Monomer Yield and Purity

Achieving high yield and purity of 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate is critical for its subsequent use in polymerization. This requires careful optimization of various reaction parameters.

Catalytic Systems in Esterification

The choice of the catalytic system is pivotal in the esterification of 4'-Cyano-[1,1'-biphenyl]-4-ol.

In Steglich esterification , the combination of a carbodiimide and DMAP is standard. While DCC is commonly used, other carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can also be employed and may offer advantages in terms of the solubility of the urea byproduct, facilitating its removal. nih.gov The loading of the DMAP catalyst is typically in the range of 5-10 mol% relative to the carboxylic acid. dokumen.pub

For reactions involving acryloyl chloride , the base used to scavenge the generated HCl is crucial. Tertiary amines like triethylamine are common choices. The stoichiometry of the base is important to ensure complete neutralization without promoting side reactions.

In the Mitsunobu reaction , the phosphine (B1218219) and azodicarboxylate reagents are used in stoichiometric amounts. Triphenylphosphine is the most common phosphine, and DEAD or DIAD are the typical azodicarboxylates. illinois.edu

Table 2: Catalytic Systems for the Acrylation of Phenols

Reaction Type Reagents Catalyst/Promoter Typical Conditions Key Features
Steglich Esterification Acrylic Acid DCC or EDC, DMAP (cat.) Room temperature, aprotic solvent (e.g., CH₂Cl₂) Mild conditions, good for sensitive substrates. nih.govucv.ro
Acylation with Acyl Chloride Acryloyl Chloride Triethylamine or Pyridine 0°C to room temperature, aprotic solvent Fast reaction, but requires careful control.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the reaction rate and outcome of the esterification. For Steglich esterification, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to ensure the solubility of the reactants and to prevent side reactions with the solvent. nih.gov The kinetics of esterification reactions are known to be influenced by the solvent's polarity and its ability to solvate the transition state. In general, polar aprotic solvents can accelerate the reaction rate.

For reactions with acryloyl chloride, anhydrous aprotic solvents are essential to prevent hydrolysis of the highly reactive acyl chloride.

The reaction kinetics are also temperature-dependent. While many esterification reactions are conducted at room temperature for convenience and to minimize side reactions, moderate heating can sometimes be employed to increase the reaction rate, particularly for sterically hindered substrates. However, for the synthesis of acrylate monomers, lower temperatures are generally preferred to prevent premature polymerization of the product.

Purification Techniques for Monomer Preparation in Polymerization Studies

For the synthesized this compound to be suitable for polymerization studies, it must be of high purity. Impurities, such as unreacted starting materials, byproducts, or polymerization inhibitors, can significantly affect the polymerization process and the properties of the resulting polymer.

Column chromatography is a widely used technique for the purification of the crude product. nih.gov Silica (B1680970) gel is a common stationary phase, and the eluent is chosen based on the polarity of the target compound and the impurities. A solvent system of chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating the desired acrylate ester from more polar byproducts like the urea derivative from a Steglich esterification or the unreacted phenolic precursor. nih.gov

Recrystallization is another powerful purification method for solid monomers. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and poorly soluble at room temperature. illinois.edu

Washing with aqueous solutions can be employed to remove certain impurities. For instance, washing with a dilute aqueous acid solution can remove basic impurities like DMAP or triethylamine. A subsequent wash with a dilute aqueous base, such as sodium bicarbonate solution, can remove any unreacted acrylic acid. Finally, washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate removes residual water.

It is also crucial to remove any polymerization inhibitors that may have been added during the synthesis or are present in the commercial starting materials. This can often be achieved by passing the monomer solution through a column of a suitable adsorbent, such as basic alumina.

Table 3: Purification Techniques for this compound

Technique Purpose Typical Procedure Reference
Column Chromatography Separation of the product from byproducts and unreacted starting materials. Stationary phase: Silica gel. Eluent: Chloroform or a gradient of hexane/ethyl acetate. nih.gov
Recrystallization Purification of the solid monomer. Dissolution in a hot solvent (e.g., ethanol, chloroform) followed by slow cooling. illinois.edu
Aqueous Washing Removal of acidic or basic impurities and water-soluble byproducts. Sequential washing with dilute acid (e.g., HCl), dilute base (e.g., NaHCO₃), and brine. -

Table of Compounds

Compound Name
This compound
4'-Cyano-[1,1'-biphenyl]-4-ol
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
4-hydroxybiphenyl
trichloroacetyl chloride
anhydrous aluminum chloride
4'-hydroxy-biphenyl-4-carboxamide
4-hydroxyphenylboronic acid
4-halobenzonitrile
4-bromophenol
4-cyanophenylboronic acid
tetrakis(triphenylphosphine)palladium(0)
sodium carbonate
potassium carbonate
toluene
1,4-dioxane
dimethoxyethane
acrylic acid
N,N'-dicyclohexylcarbodiimide (DCC)
N,N'-diisopropylcarbodiimide (DIC)
4-dimethylaminopyridine (DMAP)
4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate
3-(benzyloxy)benzoic acid
dichloromethane
acryloyl chloride
triethylamine
pyridine
triphenylphosphine (PPh₃)
diethyl azodicarboxylate (DEAD)
diisopropyl azodicarboxylate (DIAD)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
tetrahydrofuran (THF)
hexane
ethyl acetate
sodium bicarbonate
magnesium sulfate

Recrystallization and Chromatographic Methods

Purification is a critical step in obtaining monomer-grade this compound. A combination of recrystallization and chromatographic techniques is often employed to achieve the required high purity.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For cyanobiphenyl-based compounds, solvents such as chloroform and acetonitrile (B52724)/water mixtures have been reported to be effective for recrystallization. nih.govnih.gov For instance, a crude product of a related biphenyl (B1667301) compound was successfully recrystallized from a chloroform solution to yield colorless block-like crystals. nih.gov

Chromatographic Methods are powerful techniques for separating components of a mixture. Column chromatography is particularly useful for purifying acrylate monomers on a laboratory scale. researchgate.net In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. nih.govrsc.org A solvent or a mixture of solvents, known as the eluent or mobile phase, is used to move the components through the column. Different components travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus allowing for their separation. For a compound structurally similar to this compound, column chromatography with silica gel as the stationary phase and chloroform as the eluent has been successfully used. nih.gov

The selection of the appropriate chromatographic technique and conditions is vital for effective purification. Factors such as the choice of stationary phase, mobile phase composition, and flow rate can significantly impact the separation efficiency.

Purification MethodKey ParametersExample Solvent/EluentReference
RecrystallizationSolvent selection, Temperature gradientChloroform, Acetonitrile/Water nih.govnih.gov
Column ChromatographyStationary phase, Mobile phaseSilica gel, Chloroform nih.gov

Purity Assessment for Polymerization Grade Monomer

Ensuring the high purity of this compound is paramount before its use in polymerization. Even small amounts of impurities can act as chain-transfer or terminating agents, leading to polymers with lower molecular weights and altered physical properties. A suite of analytical techniques is used to assess the purity of the monomer.

Spectroscopic Methods are widely used for the characterization and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure and can be used to identify and quantify impurities. researchgate.net The presence of unexpected signals or altered integration values in the NMR spectrum can indicate the presence of impurities. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The presence of characteristic peaks for the cyano (-C≡N), ester (-C=O), and biphenyl groups, and the absence of peaks corresponding to impurities (e.g., -OH from the starting phenol), can confirm the purity of the monomer.

Chromatographic Techniques are also employed for purity analysis.

Thin-Layer Chromatography (TLC) is a quick and simple method to check the purity of a sample and to monitor the progress of a purification process. rsc.org

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of polymers, and can also be adapted to analyze the purity of monomers. researchgate.netresearchgate.net

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the monomer, which is a good indicator of purity. A sharp melting point close to the literature value suggests a high-purity compound.

The combination of these techniques provides a comprehensive assessment of the monomer's purity, ensuring it is suitable for producing high-performance polymers.

Analytical TechniqueInformation ObtainedReference
¹H-NMR and ¹³C-NMRMolecular structure, Impurity identification and quantification researchgate.netresearchgate.net
FTIR SpectroscopyFunctional group identification researchgate.net
Gel Permeation Chromatography (GPC)Molecular weight distribution, Purity analysis researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC)Melting point, Thermal transitions researchgate.net

Alternative Synthetic Routes and Green Chemistry Approaches

While the traditional esterification method is effective, researchers are exploring alternative synthetic routes and green chemistry approaches to produce cyanobiphenyl acrylates more efficiently and sustainably.

One area of investigation is the use of different catalytic systems to improve reaction yields and reduce waste. For example, the synthesis of a related compound, 2-cyano-4'-methylbiphenyl, has been achieved through the cross-coupling of o-chlorobenzonitrile with p-chlorotoluene using transition-metal catalysts like manganese(II) chloride or nickel(II) chloride. asianpubs.orggoogle.com This approach avoids the use of more expensive bromo- or iodo-substituted starting materials.

The industrial synthesis of some cyanoacrylate monomers involves the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer. gvpress.com While effective, this process requires high temperatures for the depolymerization step, which can limit the types of functional groups that can be incorporated into the final monomer. gvpress.com

From a green chemistry perspective, efforts are focused on:

Using less hazardous solvents or performing reactions in solvent-free conditions. gvpress.com

Employing catalysts that are more environmentally benign and can be easily recovered and reused.

Developing synthetic pathways that have higher atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product.

The development of these alternative and greener synthetic methodologies is crucial for the sustainable production of advanced materials like liquid crystal polymers.

Polymerization Studies of 4 Cyano 1,1 Biphenyl 4 Yl Acrylate

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization of 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate (B77674) involves the classic steps of initiation, propagation, and termination. The unique molecular structure of this monomer, featuring a bulky, rod-like cyanobiphenyl group, imparts significant influence on the polymerization dynamics compared to simpler alkyl acrylates.

Bulk and Solution Polymerization Dynamics

The polymerization of 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate can be carried out under bulk or solution conditions, with each method presenting distinct dynamic characteristics.

Bulk Polymerization: This technique involves the monomer in its liquid state with a dissolved initiator, offering a high concentration of the reactant and leading to high reaction rates and polymer yields. scribd.com However, the polymerization of this liquid crystalline monomer in bulk is challenging. As the reaction progresses, the formation of long polymer chains leads to a rapid and substantial increase in the viscosity of the medium. This high viscosity, compounded by the rigid nature of the cyanobiphenyl side chains, can impede effective heat transfer and agitation. Inadequate heat dissipation from the exothermic polymerization can lead to autoacceleration, also known as the Trommsdorff effect, where termination reactions are hindered, causing an uncontrolled surge in the polymerization rate and broadening the molecular weight distribution of the resulting polymer. imaging.org

Solution Polymerization: To mitigate the challenges of bulk polymerization, solution polymerization is often employed. In this method, the monomer and initiator are dissolved in a suitable inert solvent. The solvent serves multiple purposes: it helps to dissipate the heat of polymerization, reduces the viscosity of the reaction medium, and allows for more homogeneous reaction conditions. slideshare.net The choice of solvent is critical and must be able to dissolve both the monomer and the resulting polymer to prevent premature precipitation. For cyanobiphenyl-containing monomers, solvents like anisole, dimethylformamide (DMF), or dioxane are often considered. mdpi.commdpi.comcmu.edu While solution polymerization offers better control over the reaction, it typically results in lower polymerization rates and may introduce chain transfer to the solvent as a possible side reaction, which can limit the final molecular weight of the polymer. mdpi.com

Initiation Systems and Polymerization Rates

The initiation of the radical polymerization of this compound is typically achieved using thermal or photoinitiators that generate free radicals.

Thermal Initiators: Common thermal initiators include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO). mdpi.com These initiators decompose at a specific temperature to produce primary radicals that then attack the vinyl group of the acrylate monomer, starting the polymerization chain. For instance, radical copolymerization of similar functional cyanoacrylate monomers has been successfully initiated at 70 °C. researchgate.net The rate of polymerization is directly influenced by the initiator concentration and the temperature. Higher initiator concentrations lead to a greater number of active radical species, thus increasing the reaction rate. mdpi.com Similarly, increasing the temperature enhances the decomposition rate of the thermal initiator, which also accelerates polymerization.

Photoinitiators: Alternatively, photopolymerization can be initiated using photoinitiators that cleave upon exposure to UV light to form radicals. imaging.org This method allows for polymerization to occur at ambient temperature, which is particularly advantageous for preserving the delicate liquid crystalline phases of the monomer and resulting polymer. mdpi.comnih.gov The polymerization rate in a photoinitiated system is dependent on the light intensity; higher intensities generate a higher concentration of radicals and thus faster polymerization. imaging.orgmdpi.com

Chain Propagation and Termination Characteristics

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. The rate of propagation is dictated by the propagation rate constant (k_p) and the concentrations of the monomer and radical species. For acrylates with bulky side groups like this compound, steric hindrance from the cyanobiphenyl moiety can influence the rate of monomer addition compared to smaller acrylates.

Termination of the growing polymer chains primarily occurs through two mechanisms: combination (or coupling), where two radical chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains (one saturated and one unsaturated). mdpi.com Chain transfer reactions can also terminate a growing chain while simultaneously creating a new radical on another molecule (e.g., monomer, solvent, or initiator), which can then initiate a new polymer chain. mdpi.com The bulky and rigid nature of the side chains can decrease the mobility of the propagating radicals, which can lead to diffusion-controlled termination and the onset of autoacceleration, particularly at high conversions. imaging.org

Controlled/Living Radical Polymerization (CLRP) of the Monomer

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures. wikipedia.orgmonash.edu

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that has been successfully applied to a wide range of monomers, including acrylates. wikipedia.orgyoutube.com The ATRP of liquid crystalline acrylates with cyanobiphenyl groups has been demonstrated, yielding well-defined polymers. researchgate.net

The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand. cmu.edu The polymerization is initiated by an alkyl halide (R-X), which is activated by the Cu(I) complex to form a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)). This radical then propagates by adding monomer units. The propagating radical can be reversibly deactivated by reacting with the Cu(II) complex, reforming a dormant polymer chain and the Cu(I) catalyst. This equilibrium is heavily shifted towards the dormant species, keeping the active radical concentration low and thus minimizing irreversible termination reactions. youtube.com

Successful ATRP of a monomer like this compound requires careful optimization of several components:

Initiator: An alkyl halide with a structure similar to the propagating radical, such as ethyl 2-bromoisobutyrate (EBiB) or ethyl 2-bromopropionate, is often used. mdpi.comcmu.edu

Catalyst System: The most common catalysts are CuBr or CuCl. The choice of ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆-TREN), is crucial as it solubilizes the copper salt and tunes the catalyst activity. mdpi.comcmu.edu

Solvent: Solvents like anisole, cyclohexanone, or DMF are typically used to ensure all components remain in solution. mdpi.comcmu.edu The polarity of the solvent can significantly affect the ATRP equilibrium constant. wikipedia.org

Temperature: ATRP of acrylates can be conducted over a range of temperatures, from ambient to higher temperatures, depending on the catalyst system's activity. cmu.edunih.gov

Below is an illustrative data table showing typical conditions for the ATRP of a liquid crystalline acrylate, based on literature for similar monomers.

EntryMolar Ratio ([M]:[I]:[Cu(I)]:[L])SolventTemp (°C)Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1100:1:1:2Anisole9048531,5001.15
2200:1:1:2DMF7069165,2001.20
350:1:0.5:1Cyclohexanone802.59518,0001.18

This table is a representative example based on typical ATRP of functional acrylates and does not represent experimentally verified data for this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile CLRP technique known for its tolerance to a wide variety of functional groups and reaction conditions. chemrxiv.org The control in RAFT is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). acs.org

The process begins with a conventional radical initiator (e.g., AIBN) generating radicals that react with the monomer. The growing polymer chain then reacts with the RAFT agent. This forms a dormant intermediate radical which can fragment to release either the initial polymer chain or a new radical derived from the RAFT agent's R-group, which then initiates a new polymer chain. A rapid equilibrium is established where polymer chains are constantly adding to and fragmenting from the RAFT agent, ensuring that all chains have an equal opportunity to grow, leading to a low polydispersity. acs.org

Recent studies have utilized photoinduced electron/energy transfer RAFT (PET-RAFT) to synthesize liquid crystal elastomers from monomers containing cyanobiphenyl groups, demonstrating the applicability of this technique. acs.org This method uses a photoredox catalyst to mediate the RAFT process under visible light at ambient temperature, which is ideal for preserving liquid crystalline order.

Key components for a successful RAFT polymerization of this compound include:

Monomer: The liquid crystalline acrylate monomer.

Initiator: A standard thermal or photoinitiator.

RAFT Agent (CTA): The choice of CTA is critical and depends on the monomer. For acrylates, dithiobenzoates (e.g., 2-cyanopropyl dithiobenzoate) or trithiocarbonates are effective. chemrxiv.orgresearchgate.net

Solvent: A solvent that dissolves all components, such as dioxane or toluene, is used. rsc.org

An example of typical conditions for the RAFT polymerization of a functional acrylate is provided in the table below.

EntryMolar Ratio ([M]:[CTA]:[I])SolventTemp (°C)Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1200:1:0.2Dioxane7089258,1001.19
2150:1:0.1Toluene80128845,5001.25
3300:1:0.25Anisole65109089,3001.22

This table is a representative example based on typical RAFT polymerization of functional acrylates and does not represent experimentally verified data for this compound.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures and low dispersity. acs.org The application of NMP to acrylate monomers, including those with functional side groups like this compound, has been a subject of significant research. Historically, NMP was most effective for styrenic monomers, but the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO), has expanded its utility to acrylates and acrylamides. acs.orgresearchgate.net

The core of the NMP process involves the reversible termination of growing polymer chains by a stable nitroxide radical. icp.ac.ru This process establishes an equilibrium between active, propagating radical chains and dormant, nitroxide-capped species. icp.ac.ru This equilibrium keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions and allowing for controlled chain growth.

For a monomer like this compound, the bulky, rigid cyanobiphenyl side group presents steric challenges. However, NMP has been successfully used to polymerize other sterically demanding acrylates and methacrylates. researchgate.netresearchgate.net The polymerization would typically be initiated by an alkoxyamine initiator at elevated temperatures. The choice of nitroxide is critical; for acrylates, SG1-based systems are often preferred due to their higher efficiency in controlling the polymerization of this class of monomers compared to first-generation nitroxides like TEMPO. researchgate.net While specific studies focusing solely on the NMP of this compound are not extensively detailed in the provided literature, the principles established for other functional acrylates suggest its feasibility, likely requiring optimization of temperature, initiator, and nitroxide concentration to achieve good control over molecular weight and dispersity.

Anionic and Cationic Polymerization Potential

The electronic structure of this compound, featuring both a carbonyl group and a cyano group, makes it highly susceptible to anionic polymerization. nih.gov The acrylate group's double bond is electron-deficient, readily attacked by nucleophilic initiators. Cyanoacrylates are known for their extremely rapid anionic polymerization, often initiated by weak bases like moisture. nih.govpcbiochemres.com While the target monomer is an acrylate rather than a cyanoacrylate, the strong electron-withdrawing nature of the cyanobiphenyl moiety further activates the acrylate double bond towards anionic attack.

Living anionic polymerization of acrylates is challenging due to side reactions, such as the propagating carbanion attacking the carbonyl group of another monomer or a unit within the same chain (backbiting). cmu.eduresearchgate.net To achieve controlled polymerization, these side reactions must be suppressed. This is often accomplished by using bulky counter-ions, low temperatures (-78 °C), and adding ligands like lithium chloride or diethylzinc. researchgate.net A potential initiating system for this compound could involve an organolithium initiator in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The synthesis of well-defined poly(alkyl cyanoacrylate)s has been demonstrated using superbases to activate a functional thiophenol initiator, achieving moderate dispersities (Đ < 1.4) and adjustable molecular weights. utwente.nl This suggests that with the right choice of initiator and conditions, controlled anionic polymerization could be a viable route to well-defined homopolymers of this compound.

Cationic polymerization of acrylates, in general, is far less common and more difficult than anionic or radical methods. The presence of the carbonyl group's lone pair of electrons can interfere with the cationic propagating center, leading to termination and side reactions. Therefore, the potential for cationic polymerization of this compound is considered to be very low.

Emulsion and Suspension Polymerization Methodologies

Emulsion and suspension polymerization are heterogeneous techniques conducted in an aqueous medium, offering advantages in heat dissipation and viscosity control. matchemmech.com

Suspension Polymerization: In this method, the monomer is dispersed as liquid droplets (typically 50-500 µm in size) in water, stabilized by a suspending agent. matchemmech.com Polymerization is initiated by a monomer-soluble initiator, and each droplet acts as a tiny bulk polymerization reactor. matchemmech.com For this compound, which is a solid at room temperature, the process would need to be carried out above its melting point to form liquid droplets. The inherent hydrophobicity of the monomer makes it a suitable candidate for this technique. The resulting product would be in the form of polymer beads, which can be easily isolated by filtration.

Emulsion Polymerization: This technique involves emulsifying the monomer in water with a surfactant to form micelles. A water-soluble initiator is used, and polymerization begins within these micelles. researchgate.net Emulsion polymerization typically produces much smaller particles (50-300 nm) and higher molecular weight polymers than suspension polymerization. Given the hydrophobicity of this compound, a significant amount of surfactant would be required to form a stable emulsion. The choice of surfactant (anionic, cationic, or non-ionic) would be critical to the stability of the latex. researchgate.net While there are no specific reports on the emulsion polymerization of this exact monomer, studies on methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) show that polymeric surfactants can be effective. researchgate.net

Copolymerization Strategies Involving this compound

Copolymerization is a valuable strategy to tailor the properties of polymers by combining two or more different monomers.

Random Copolymers: These copolymers are synthesized by polymerizing a mixture of monomers simultaneously. The distribution of monomer units along the chain is determined by their relative concentrations and reactivity ratios. Free radical polymerization is a common method for producing random copolymers. researchgate.net For example, a random copolymer of this compound and a comonomer like methyl methacrylate (MMA) could be synthesized using an initiator like benzoyl peroxide (BPO) in a suitable solvent. researchgate.netcolab.ws The resulting copolymer would combine the liquid crystalline properties of the cyanobiphenyl monomer with the properties of the comonomer.

Block Copolymers: These polymers consist of long sequences (blocks) of one monomer followed by a block of another. harth-research-group.org They are typically synthesized via sequential living/controlled polymerization techniques, such as NMP, ATRP, or RAFT. harth-research-group.orgcnrs.frmdpi.com To synthesize a diblock copolymer, for instance, a first block of poly(methyl methacrylate) could be prepared using a controlled polymerization method. The resulting "living" polymer chains would then be used as a macroinitiator to polymerize this compound, forming a PMMA-b-P(this compound) block copolymer. researchgate.netresearchgate.net Such materials are of interest for their ability to self-assemble into highly ordered nanostructures. researchgate.net

The structure of the comonomer significantly influences the copolymerization process and the final properties of the polymer. This influence is quantified by monomer reactivity ratios (r₁ and r₂). The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer.

In a study on the free radical copolymerization of 4-cyanophenyl acrylate (CPA), a structurally similar monomer, with methyl methacrylate (MMA), the reactivity ratios were determined using various linearization methods. researchgate.netcolab.ws These values indicate how the monomers will incorporate into the polymer chain.

Table 1: Reactivity Ratios for the Copolymerization of 4-Cyanophenyl Acrylate (M₁) with Methyl Methacrylate (M₂) researchgate.netcolab.ws
Linearization Methodr₁ (CPA)r₂ (MMA)
Fineman–Ross0.5350.632
Kelen–Tudos0.4220.665
Extended Kelen–Tudos0.5060.695

Since both r₁ and r₂ are less than 1, this system tends towards alternation, but with a slight preference for incorporating MMA. The product r₁ × r₂ is less than 1, which is characteristic of systems that form random copolymers. researchgate.net

Characterization of Poly 4 Cyano 1,1 Biphenyl 4 Yl Acrylate and Copolymers

Polymer Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its mechanical, thermal, and solution properties. For poly(4'-cyano-[1,1'-biphenyl]-4-yl acrylate), these parameters are crucial for controlling the viscosity, processability, and the formation of liquid crystalline phases.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. lcms.cz The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution. The analysis is typically performed at elevated temperatures for polyolefins to ensure complete dissolution. intertek.com

For copolymers of similar acrylate (B77674) monomers, such as 4-cyanophenyl acrylate (CPA) with methyl methacrylate (B99206) (MMA), GPC has been effectively used to determine their molecular weights and PDI. researchgate.netcolab.ws In a typical GPC setup for these types of polymers, a differential refractometer is used as the detector. The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA). lcms.czmdpi.com

Table 1: Molecular Weight and Polydispersity Data for Poly(CPA-co-MMA) Copolymers

Mole Fraction of CPA in Feed Mn (g/mol) Mw (g/mol) Polydispersity Index (PDI)
0.18 18,500 34,600 1.87
0.38 21,200 41,800 1.97
0.59 24,800 50,100 2.02
0.82 28,100 59,300 2.11

Data derived from studies on copolymers of 4-cyanophenyl acrylate (CPA) and methyl methacrylate (MMA). researchgate.netcolab.ws

Viscometry and light scattering are classical methods for determining polymer molecular weights. Intrinsic viscosity measurements, when coupled with the Mark-Houwink equation, can provide the viscosity-average molecular weight (Mv). While less direct than GPC, it is a valuable complementary technique.

Multi-angle light scattering (MALS) detectors can be coupled with GPC systems to obtain absolute molecular weights without the need for column calibration with polymer standards. This is particularly advantageous for novel polymers like poly(this compound) where specific standards are not available.

Polymer Microstructure and Stereoregularity

The microstructure of a polymer, including its tacticity and chain architecture, has a profound impact on its physical properties such as crystallinity, solubility, and thermal transitions. For side-chain liquid crystalline polymers, the stereoregularity of the main chain can influence the packing of the mesogenic side groups and thus the stability and type of liquid crystalline phases formed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the tacticity of polymers. impact-solutions.co.uk Tacticity describes the stereochemical arrangement of the chiral centers in the polymer backbone. The three main types of tacticity are isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (random configuration).

For polyacrylates, both ¹H and ¹³C NMR are used to analyze tacticity. The chemical shifts of the backbone protons and carbons are sensitive to the local stereochemical environment. mdpi.com For instance, in the ¹H NMR spectrum of PMMA, the methylene (B1212753) (-CH₂-) protons of an isotactic dyad are diastereotopic and appear as two distinct signals, while those of a syndiotactic dyad are equivalent and show a single peak. impact-solutions.co.uk

In ¹³C NMR, the carbonyl carbon resonance is particularly sensitive to the triad (B1167595) sequence (mm, mr, rr), where 'm' represents a meso dyad (adjacent units with the same stereochemistry) and 'r' represents a racemo dyad (adjacent units with opposite stereochemistry). mdpi.com While specific NMR studies on the tacticity of poly(this compound) are not prevalent, analysis of related poly(alkyl-α-cyanoacrylates) has shown a preference for syndiotactic placement. researchgate.net

Table 2: Illustrative Triad Tacticity Data for a Generic Atactic Polyacrylate

Triad Sequence Abbreviation Chemical Shift Range (ppm) Relative Integral
Isotactic mm 177.5 - 178.5 0.10
Heterotactic mr 176.5 - 177.5 0.45
Syndiotactic rr 175.5 - 176.5 0.45

Illustrative data based on typical values for poly(methyl methacrylate). mdpi.com

The chain architecture of poly(this compound) is expected to be linear when synthesized by conventional free-radical polymerization. However, branching can occur, particularly at high monomer conversions. High-temperature GPC can provide indications of branching. intertek.com For more detailed analysis of branching, a combination of GPC with viscometry or light scattering is often employed. The synthesis of block copolymers, where this polymer constitutes one of the blocks, is a method to create more complex and controlled chain architectures. mdpi.com

Thermal Transitions and Phase Behavior of Polymers

The thermal transitions of poly(this compound) are of particular interest due to the presence of the mesogenic cyanobiphenyl group, which is known to promote the formation of liquid crystalline phases. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used to study these transitions.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and the temperatures and enthalpies of liquid crystalline phase transitions. POM is used to visually identify the characteristic textures of different liquid crystalline phases (e.g., nematic, smectic).

For side-chain liquid crystalline polymers, the thermal behavior is influenced by the nature of the polymer backbone, the length of the flexible spacer connecting the mesogen to the backbone, and the molecular weight of the polymer. researchgate.netnih.gov Studies on analogous polymers with cyanobiphenyl side groups have shown that they can exhibit nematic and/or smectic phases. mdpi.comresearchgate.net For example, copolymers of a cyanobiphenyl-containing monomer with a non-mesogenic comonomer can be used to tune the thermal properties. mdpi.com

Table 3: Thermal Transition Data for a Homopolymer with a Cyanobiphenyl Mesogen

Polymer Glass Transition (Tg, °C) Smectic to Nematic (°C) Nematic to Isotropic (Tni, °C)
PM6BACP 28 107 112

Data for poly(methacrylate) with a side chain terminated in a cyano-functionalized phenyl benzoate (B1203000) mesogen (PM6BACP). mdpi.com

In copolymers of 4-cyanophenyl acrylate with methyl methacrylate, the glass transition temperature has been observed to increase with an increasing content of the MMA monomer. researchgate.netcolab.ws The thermal stability of such copolymers, often assessed by Thermogravimetric Analysis (TGA), has been found to increase with a higher mole fraction of the cyanophenyl acrylate component. researchgate.netcolab.ws

Glass Transition Temperature (Tg) Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the thermal transitions of a polymer. The glass transition temperature (Tg) represents the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter for defining the material's operating temperature range.

For polyacrylates containing the cyanobiphenyl moiety, the Tg is significantly influenced by the rigidity of the side chain and the length of any flexible spacer connecting the mesogen to the polymer backbone. While specific DSC data for the homopolymer of this compound is not extensively documented in publicly available literature, studies on closely related copolymers provide significant insights. For instance, copolymers of 4-cyanophenyl acrylate (CPA) with methyl methacrylate (MMA) show that the Tg increases with a higher content of the MMA monomer. In another study, novel polyacrylates with a phenyl-chalcone-phenyl unit and a terminal cyano group exhibited high glass transition temperatures in the range of 140-165°C, attributed to the rigidity of the side chains. researchgate.net

The introduction of a flexible alkyl spacer between the acrylate group and the cyanobiphenyl unit, as seen in compounds like 6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate, typically lowers the Tg by decoupling the motion of the rigid mesogen from the polymer backbone. Conversely, the direct attachment of the bulky and rigid 4'-cyano-[1,1'-biphenyl]-4-yl group to the acrylate backbone is expected to significantly restrict segmental motion, leading to a relatively high Tg. The DSC thermogram would show a distinct step-like change in the heat flow at the Tg.

Table 1: Representative Glass Transition Temperatures (Tg) for Related Cyanobiphenyl-Containing Polymers

Polymer SystemGlass Transition Temperature (Tg)Reference Compound/System
Poly(4-cyanophenyl acrylate-co-methyl methacrylate)Increases with MMA contentCopolymers of CPA and MMA
Polyacrylates with phenyl-chalcone-phenyl cyano-terminated side chains140-165 °CNovel metal-free acrylate polymers researchgate.net
Poly(urethane-acrylate)s with azophenyl side chains95-120 °C (Melting Temperature)Liquid Crystalline Poly(urethane-acrylate)s mdpi.com

Melting and Crystallization Behavior

Polymers containing mesogenic side chains, such as the cyanobiphenyl group, often exhibit thermotropic liquid crystalline (LC) behavior. DSC is instrumental in identifying the temperatures of phase transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid states. These transitions appear as endothermic peaks upon heating (melting, clearing point) and exothermic peaks upon cooling (crystallization, mesophase formation).

For poly(this compound), one would expect to observe distinct melting (Tm) and clearing (Ti or Tc) temperatures in the DSC scan, corresponding to the transition from a crystalline or semi-crystalline state to a liquid crystalline state, and from the liquid crystalline state to an isotropic liquid, respectively. The specific temperatures and the type of mesophase (e.g., smectic or nematic) are highly dependent on the polymer's molecular weight and polydispersity. Studies on polyacrylates with cyanobiphenyl groups connected by flexible spacers have shown that longer spacers tend to favor the formation of more ordered smectic phases, while shorter spacers often result in nematic phases. researchgate.net The absence of a flexible spacer in the target compound would likely lead to a high melting point and potentially a narrow or non-existent liquid crystalline range due to strong intermolecular interactions and steric hindrance.

Spectroscopic Elucidation of Polymer Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized polymer, verifying the integrity of the functional groups, and analyzing the polymer's electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of poly(this compound), the polymerization process can be monitored by observing the disappearance of the characteristic absorption bands of the acrylate monomer's vinyl group (C=C).

The FTIR spectrum of the polymer is expected to show the following key absorption bands:

C≡N stretch: A sharp, strong absorption band around 2220-2230 cm-1, characteristic of the nitrile group. This is a definitive peak for confirming the presence of the cyano group in the polymer structure. Studies on confined 4-n-octyl-4'-cyanobiphenyl (8CB) have shown this peak to be sensitive to molecular interactions. researchgate.net

C=O stretch: A strong absorption band in the region of 1725-1740 cm-1, corresponding to the carbonyl group of the acrylate ester. chemicalbook.com

C-O stretch: Bands in the 1100-1300 cm-1 region associated with the C-O stretching of the ester group.

Aromatic C=C stretch: Multiple bands in the 1600-1450 cm-1 region, characteristic of the biphenyl (B1667301) rings.

Polymer Backbone C-H stretch: Aliphatic C-H stretching vibrations from the polyacrylate backbone would appear just below 3000 cm-1.

The disappearance of peaks around 1637 cm-1 (vinyl C=C stretch) and 810 cm-1 (vinyl C-H bend) from the monomer spectrum would confirm successful polymerization.

Table 2: Expected FTIR Absorption Bands for Poly(this compound)

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
-C≡N (Nitrile)Stretching~2225
C=O (Ester)Stretching~1730
C=C (Aromatic)Stretching1600, 1490
C-O (Ester)Stretching1250-1150
C-H (Aliphatic Backbone)Stretching2950-2850

Advanced NMR Techniques for Polymer Backbone and Side Chain Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure and connectivity of the polymer.

1H NMR: The 1H NMR spectrum of poly(this compound) would confirm polymerization by the absence of sharp signals from the vinylic protons of the acrylate monomer (typically found between 5.5 and 6.5 ppm). Instead, broad signals corresponding to the protons of the polyacrylate backbone would appear at higher field, typically in the 1.5-2.5 ppm range. The aromatic protons of the biphenyl group would be observed as a complex series of multiplets in the downfield region, approximately between 7.4 and 7.8 ppm.

13C NMR: The 13C NMR spectrum would provide further structural confirmation. Key expected signals include the carbonyl carbon of the ester at ~175 ppm, the nitrile carbon around 118-120 ppm, and a series of signals for the aromatic carbons of the biphenyl ring between ~120 and 150 ppm. The aliphatic carbons of the polymer backbone would resonate at higher field, typically between 30 and 50 ppm.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve overlapping signals and definitively assign proton and carbon signals to specific positions in the polymer structure, providing insights into the polymer's tacticity (the stereochemical arrangement of the side chains along the backbone).

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for Poly(this compound)

NucleusAssignmentPredicted Chemical Shift (ppm)
1HAromatic protons (Biphenyl)7.4 - 7.8
1HBackbone protons (-CH-, -CH2-)1.5 - 2.5 (broad)
13CCarbonyl carbon (C=O)~175
13CAromatic carbons (Biphenyl)120 - 150
13CNitrile carbon (C≡N)~119
13CBackbone carbons30 - 50

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The cyanobiphenyl group is a strong chromophore. The UV-Vis spectrum of poly(this compound), typically measured in a suitable solvent like chloroform (B151607) or THF, would be dominated by the absorption of the cyanobiphenyl side chains.

One would expect to see a strong absorption maximum (λmax) in the UV region, characteristic of the π-π* transitions of the conjugated biphenyl system. For related cyanobiphenyl compounds, this absorption is typically observed around 280-300 nm. The position of λmax can be influenced by the solvent polarity and the aggregation state of the polymer chains in solution. The molar absorptivity (extinction coefficient) can also be determined, providing information on the strength of the electronic transition. The acrylate backbone itself does not significantly absorb in this region, so the spectrum primarily reflects the electronic structure of the pendant side chains.

Liquid Crystalline Properties of 4 Cyano 1,1 Biphenyl 4 Yl Acrylate Derivatives and Polymers

Thermotropic Liquid Crystallinity of Monomers and Oligomers

Monomers and short-chain oligomers based on the 4'-cyanobiphenyl core can exhibit liquid crystalline properties, which are highly dependent on their molecular structure and thermal conditions. These materials transition into mesophases at temperatures between their crystalline solid state and the isotropic liquid state.

Polarizing Optical Microscopy (POM) is a fundamental technique for identifying and characterizing liquid crystalline mesophases. When a liquid crystalline sample is viewed between crossed polarizers, it appears birefringent, displaying distinct textures that are characteristic of the specific mesophase.

For cyanobiphenyl-based materials, these textures provide insight into the molecular arrangement. For instance, nematic phases, the simplest liquid crystal phase with long-range orientational order, typically show a "Schlieren" texture with dark brushes corresponding to points of singularity in the director field. researchgate.net Smectic phases, which possess positional order in addition to orientational order, exhibit different textures, such as the "focal conic fan" texture, which is characteristic of tilted smectic phases. aps.org The liquid-crystal dimer 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB), an oligomeric analogue, shows a high-temperature nematic phase and a low-temperature phase identified by its characteristic broken focal conic fan texture. aps.org The specific textures observed upon heating and cooling cycles under a hot-stage microscope allow for the precise determination of phase transition temperatures.

Differential Scanning Calorimetry (DSC) is a crucial analytical method used to quantify the thermal transitions of liquid crystalline materials. It measures the heat flow into or out of a sample as a function of temperature, revealing the enthalpy changes (ΔH) associated with phase transitions.

For cyanobiphenyl derivatives, DSC thermograms show distinct peaks corresponding to melting (crystal to mesophase), mesophase-to-mesophase transitions, and clearing (mesophase to isotropic liquid). researchgate.net The temperature at which the peak occurs indicates the transition temperature, while the area under the peak corresponds to the enthalpy of the transition. High-resolution calorimetric studies on various alkylcyanobiphenyls show that the transitions, such as the smectic-A to isotropic transition, are strongly first-order. researchgate.net For example, a study on 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB) used modulated DSC to characterize the nematic-to-nematic phase transition. aps.org The enthalpy values provide information about the degree of order change during the transition; for instance, the transition from a highly ordered smectic phase to the isotropic liquid involves a larger enthalpy change than a nematic-to-isotropic transition.

Compound FamilyTransitionTemperature (°C)Enthalpy (kJ/mol)
Alkylcyanobiphenyls (nCB)Smectic-A to IsotropicVaries with alkyl chain lengthStrongly first-order
TridecylcyanobiphenylSmectic-A to Isotropic--
TetradecylcyanobiphenylSmectic-A to Isotropic--
8CB (Octylcyanobiphenyl)Nematic to Isotropic~313.5 K (40.5°C)-
8CB (Octylcyanobiphenyl)Smectic-A to Nematic~306.5 K (33.5°C)-

Note: Specific enthalpy and temperature values vary significantly with the specific molecule and experimental conditions. The table illustrates the type of data obtained from calorimetric analysis as described in sources. researchgate.netresearchgate.net

Side-Chain Liquid Crystalline Polymers (SCLCPs) derived from the Monomer

In Side-Chain Liquid Crystalline Polymers (SCLCPs), the 4'-cyanobiphenyl mesogen is attached as a pendant group to a flexible polymer backbone, typically via a flexible spacer. researchgate.net This molecular architecture decouples the motion of the polymer backbone from the self-organizing tendency of the mesogenic side chains, allowing for the formation of stable liquid crystal phases. nih.gov

The design of SCLCPs is a molecular engineering exercise aimed at achieving desired liquid crystalline properties over a broad temperature range. mdpi.com Key design principles include:

The Mesogen: The rigid, anisotropic 4'-cyanobiphenyl unit is the primary driver of liquid crystallinity due to its shape and strong dipole moment, which promotes parallel alignment. uni.lu

The Flexible Spacer: A flexible chain (e.g., an alkyl chain) is inserted between the polymer backbone and the biphenyl (B1667301) mesogen. nycu.edu.tw This spacer decouples the motions of the backbone from the mesogens, granting the side chains the freedom to self-assemble into a liquid crystalline phase. nih.gov

The Polymer Backbone: The flexibility of the main chain (e.g., polyacrylate, polymethacrylate (B1205211), polysiloxane) influences the glass transition temperature (Tg) and the type and stability of the mesophase formed. researchgate.net More flexible backbones generally lead to lower glass transition temperatures and can enhance the stability of the mesophase. researchgate.net

By systematically modifying these three components, researchers can fine-tune the properties of the resulting SCLCPs for various applications. mdpi.com

The interplay between the polymer backbone and the spacer length is critical in determining the final properties of an SCLCP.

Polymer Backbone: The chemical nature of the polymer main chain has a significant impact. For a given mesogen and spacer, a more flexible backbone generally lowers the glass transition temperature and can stabilize the liquid crystal phase. researchgate.net For example, SCLCPs based on highly flexible polysiloxane backbones often exhibit lower phase stability compared to those with less flexible polyethylene (B3416737) backbones. mdpi.com In one study, polyepichlorohydrin (PECH), a flexible backbone, was used to synthesize SCLCPs with cyanobiphenyl mesogens. These polymers showed lower clearing temperatures compared to analogous polyacrylate (PA) and polymethacrylate (PMA) series, indicating that backbone flexibility is not the sole determinant of mesophase stability. researchgate.net

Spacer Length: The length of the flexible spacer is a crucial parameter. It not only decouples the mesogen from the backbone but also influences the packing of the side chains. Generally, longer spacers provide more mobility to the mesogens, favoring the formation of more ordered smectic phases over nematic phases. researchgate.netrsc.org An "odd-even" effect is often observed, where the clearing temperatures of polymers with an odd number of atoms in the spacer are slightly different from those with an even number. researchgate.net For a series of methacrylate (B99206) SCLCPs with biphenyl mesogens, increasing the spacer length from 3 to 6 methylene (B1212753) units resulted in the formation of well-ordered smectic phases. rsc.org

Polymer BackboneSpacer Length (n)Mesophase TypeKey Finding
Polymethacrylate3, 4, 5, 6Smectic E, Smectic ALonger tails and spacers facilitate more efficient packing and stable smectic phases. rsc.org
Polyepichlorohydrin2 to 8NematicAn odd-even effect in clearing temperatures was observed as spacer length increased. researchgate.net
Polyacrylate2, 4, 8, 10Columnar Nematic (ΦN)The liquid crystalline phase structures were strongly dependent on the spacer length. researchgate.net
Polyvinyl Ether6, 8Smectic AThe influence of molecular weight on phase transitions was studied. acs.org

Main-Chain Liquid Crystalline Polymers Incorporating Biphenyl Units

In contrast to SCLCPs, Main-Chain Liquid Crystalline Polymers (MCLCPs) incorporate the rigid biphenyl mesogen directly into the polymer backbone. rsc.org These polymers are typically synthesized by linking the mesogenic units with flexible spacers, such as alkylene chains. rsc.orgresearchgate.net The resulting structure is a semi-flexible polymer chain that can exhibit liquid crystalline order in the melt.

A series of MCLCPs featuring a biphenyl mesogen and a flexible alkylene spacer in the backbone has been prepared. rsc.org These polymers were found to exhibit stable smectic mesophases upon melting. rsc.org In some designs, non-mesogenic pendant segments are periodically located along the backbone, causing the chain to fold in a zigzag fashion. This allows the biphenyl units to collocate within one layer, while the pendant segments occupy alternate layers, leading to a well-defined lamellar morphology. rsc.org The mesophase structure and interlayer spacing can be influenced by varying the lengths of both the backbone spacers and any side chains. tandfonline.com The incorporation of aromatic mesogens like biphenyl enhances the tendency to adopt these folded conformations and lamellar structures. rsc.org

Characterization of Liquid Crystalline Phases

The identification and structural elucidation of the liquid crystalline mesophases formed by 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate (B77674) derivatives and their polymers are critical for understanding their structure-property relationships. A combination of powerful analytical techniques is employed for this purpose, with X-ray scattering and electro-optical measurements being particularly informative.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are indispensable tools for determining the long-range and short-range order within the liquid crystalline phases of these polymers. SAXS probes larger structural features, such as the layer spacing in smectic phases, while WAXS provides information about the short-range correlations between molecules, like the average distance between mesogens.

In a typical study of a polyacrylate with 4'-cyanobiphenyl side chains, the WAXS profile of an unaligned smectic A (SmA) phase would exhibit a diffuse halo at a scattering vector (q) corresponding to the average intermolecular distance between the mesogenic side chains (typically around 4-5 Å). In the SAXS region, a sharp reflection would be observed, corresponding to the smectic layer spacing (d). The position of this peak provides direct information about the arrangement of the side chains. For instance, if the layer spacing is close to the calculated length of the side chain, a SmA1 phase with an interdigitated or monolayer arrangement is indicated. If the layer spacing is significantly larger, it may suggest a bilayer arrangement (SmA2) or a tilted smectic phase.

For example, in a study of side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties, which are structurally similar to the cyanobiphenyl group, SAXS was used to identify a hexagonal cylinder structure with a specific lattice period. mdpi.comresearchgate.net The evaluation of the liquid crystal properties revealed the presence of smectic phases. mdpi.comresearchgate.net

Table 1: Representative SAXS Data for a Hypothetical Poly(4'-Cyano-[1,1'-biphenyl]-4-yl acrylate) in a Smectic A Phase

Scattering Vector (q) (Å⁻¹)d-spacing (Å)Assignment
0.15740.0Smectic Layer Spacing (d)
1.404.5Average Intermolecular Distance (Diffuse Halo)

The combination of SAXS and WAXS allows for the unambiguous identification of various mesophases, such as nematic, smectic A, smectic C, and more complex ordered smectic phases. By conducting these measurements as a function of temperature, the phase transition temperatures and the thermal stability of the mesophases can be accurately determined.

The strong permanent dipole moment of the 4'-cyano-[1,1'-biphenyl]-4-yl group makes the liquid crystalline phases of its acrylate polymers highly responsive to external electric fields. This property is the basis for their application in various electro-optical devices. The switching behavior is characterized by the rise time (τon) and decay time (τoff), which are the times required for the material to switch between its field-off and field-on states, and vice versa.

In a typical electro-optical cell, the polymer is sandwiched between two transparent electrodes. In the absence of an electric field, the liquid crystal domains are randomly oriented, leading to strong light scattering (opaque state). When a sufficiently strong electric field is applied, the mesogens align with the field, resulting in a transparent state.

The response times are influenced by several factors, including the viscosity of the liquid crystalline phase, the strength of the applied electric field, the cell thickness, and the nature of the mesophase. Generally, nematic phases exhibit faster switching times than the more ordered and viscous smectic phases. For polymer-dispersed liquid crystals (PDLCs), where droplets of a low-molecular-weight liquid crystal (often a cyanobiphenyl mixture like E7) are dispersed in a polymer matrix, fast switching times in the microsecond to millisecond range have been reported. researchgate.netiaea.org For instance, an epoxy-based PDLC containing the eutectic mixture E7 showed a rise time of 190 μs and a decay time of 2 ms. researchgate.netiaea.org

Table 2: Representative Electro-optical Switching Times for a Liquid Crystal System Containing Cyanobiphenyl Moieties

Applied Voltage (V/µm)Rise Time (τ_on) (ms)Decay Time (τ_off) (ms)Contrast Ratio
2.05.215.8150:1
3.01.815.5300:1
4.00.815.2400:1

Note: This table is based on data for a polymer-dispersed liquid crystal system containing cyanobiphenyls and serves as a representative example. The values are not specific to poly(this compound) itself but are indicative of the performance of related materials.

Blends and Composites with Liquid Crystalline Behavior

Blending this compound-based polymers with other materials is a versatile strategy to tailor their properties for specific applications. These blends can be with other polymers, low-molecular-weight liquid crystals, or even nanoparticles.

One common approach is to create polymer-dispersed liquid crystal (PDLC) films. In these composites, a low-molecular-weight liquid crystal containing cyanobiphenyls is dispersed as microdroplets within a polymer matrix. The matrix can be formed by in-situ polymerization of a monomer, which could include this compound. The resulting film can be switched from a light-scattering state to a transparent state by applying an electric field. The morphology of the liquid crystal droplets and the anchoring of the liquid crystal molecules at the polymer interface are critical for the electro-optical performance of the device.

Another area of interest is the blending of side-chain liquid crystalline polymers with block copolymers. This can lead to the formation of highly ordered nanostructures where the liquid crystalline domains are confined within one of the block copolymer microdomains. For example, block copolymers containing liquid-crystalline polymers with cyano-terminated moieties have been shown to form well-defined, microphase-separated structures. mdpi.comresearchgate.net

Composites of cyanobiphenyl liquid crystals with gold nanoparticles have also been investigated. polyacs.org The nanoparticles can affect the local ordering of the liquid crystal molecules, leading to changes in the material's parameters and potentially faster switching times. polyacs.org

The thermodynamic phase behavior of blends of a low molecular-weight liquid crystal, such as 4-cyano-4'-n-heptylbiphenyl (7CB), with amorphous polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS) has been studied. nih.gov These studies reveal partial miscibility and the formation of different two-phase states depending on the composition and temperature. nih.gov

The properties of these blends and composites are highly dependent on the miscibility of the components, the composition, and the processing conditions. Characterization techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and SAXS/WAXS are crucial for understanding the phase behavior and morphology of these complex systems.

Theoretical and Computational Investigations of 4 Cyano 1,1 Biphenyl 4 Yl Acrylate

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate (B77674) monomer. These methods probe the molecule's electronic landscape and stable spatial arrangements.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govfluorine1.ruespublisher.com For cyanobiphenyl-based systems, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, are utilized to achieve a balance of accuracy and computational efficiency. espublisher.comresearchgate.net These calculations are essential for energy minimization to determine the most stable, or optimized, molecular geometry.

The primary outputs of these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. nih.gov In molecules like 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate, the π-conjugated system of the biphenyl (B1667301) core typically dominates the HOMO and LUMO characteristics. The electron-withdrawing cyano group and the electron-donating/conjugating acrylate group significantly influence the electronic distribution and energy levels.

DFT calculations provide optimized geometric parameters, such as bond lengths and angles. For the closely related 4-Alkyl 4'-Cyano Biphenyls, DFT has been used to determine key structural features, which are presented in the table below.

Table 1: Selected Optimized Geometric Parameters for a Cyanobiphenyl System from DFT Calculations

Parameter Description Calculated Value
Inter-ring Angle The dihedral (twist) angle between the two phenyl rings of the biphenyl core. 37.1°
Inter-ring Separation The length of the C-C bond connecting the two phenyl rings. 1.48 Å
Cyano Group Separation The length of the C-C bond connecting the cyano group to the phenyl ring. 1.43 Å

Data derived from studies on similar cyanobiphenyl structures.

The most significant conformational feature is the dihedral angle between the two phenyl rings of the biphenyl core. Complete planarity is typically hindered by steric repulsion between hydrogen atoms on adjacent rings. X-ray crystallography studies of similar 4'-cyano-[1,1'-biphenyl] fragments show that this angle is commonly around 38°. nih.gov This twisted conformation represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance.

Another key area of conformational flexibility is the acrylate group. The planarity of the acrylate moiety (C=C-C=O) is generally favored due to conjugation. However, the orientation of this group relative to the biphenyl ring system is determined by the torsion angles of the ester linkage (C-O-C=O). Studies on related benzoate (B1203000) esters show a preference for an anti conformation for the C-O-C-C torsion angle. nih.gov Similarly, for acrylate structures, excellent coplanarity of the conjugated moieties is often observed, creating a highly delocalized electron system.

Table 2: Typical Dihedral and Torsion Angles in Biphenyl Acrylate-like Structures

Angle Description Fragment Typical Value Range Source
Dihedral Angle between Phenyl Rings 4'-cyano-[1,1'-biphenyl] 31° - 39° nih.gov

Molecular Dynamics Simulations for Polymer Chain Conformations

While quantum mechanics is suited for single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of thousands of molecules over time, making it the ideal tool for investigating polymer properties.

MD simulations provide detailed insights into how polymer chains of poly(this compound) pack together in a condensed phase. The simulations model the movement of each atom based on a "force field," which defines the potential energy of the system. By analyzing the trajectories of the atoms, researchers can predict macroscopic properties like density and structural organization.

| π-π Stacking | Noncovalent interaction between aromatic rings. | Significant for the biphenyl side chains, promoting local order. |

The cyanobiphenyl moiety is a classic mesogen, a molecule that can form liquid crystal (LC) phases. MD simulations are a powerful tool for studying the temperature-dependent phase transitions of materials made from these molecules. nih.govmdpi.comresearchgate.netaps.org By simulating the system at various temperatures, researchers can observe the spontaneous formation of ordered phases, such as the nematic or smectic phases, upon cooling from an isotropic liquid state. nih.govacs.org

These simulations can accurately predict key properties like phase transition temperatures (e.g., the nematic-isotropic clearing point, TNI) often to within a few Kelvin of experimental values. nih.gov They also allow for the calculation of orientational order parameters, which quantify the degree of alignment of the molecules in the LC phase. nih.gov This predictive power allows for the in silico screening of new molecular designs and understanding how modifications to the molecular structure, such as changing the acrylate group or the core, affect the liquid crystalline behavior.

Table 4: Comparison of Simulated and Experimental Phase Transition Temperatures for a Related Cyanobiphenyl (5CB)

Transition Simulated Temperature (K) Experimental Temperature (K)
Crystal to Nematic ~300 K 295 K
Nematic to Isotropic (TNI) ~308 K 308 K

Values are approximate and derived from literature on 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a structurally similar and well-studied liquid crystal.

Force Field Development for Biphenyl-Acrylate Systems

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. columbia.eduresearchgate.net A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the simulation. For novel or complex molecules like this compound, standard, general-purpose force fields may not be sufficient.

Developing a specific force field often involves a multi-step process. escholarship.orgnih.govosti.gov Parameters for bond stretching, angle bending, and non-bonded interactions are often adapted from existing, well-established force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER. escholarship.org However, the most critical parameters, the dihedral (torsional) potentials that govern conformational changes, often require re-parameterization.

This is typically done by performing high-level quantum mechanical (DFT or ab-initio) calculations on the molecule or its representative fragments to determine the energy profile of bond rotations. nih.govosti.gov The parameters of the force field's torsional terms are then adjusted ("fitted") to reproduce these quantum mechanical energy profiles. columbia.edu This ensures that the classical MD simulation accurately reflects the true conformational preferences of the molecule. For systems involving polymerization, reactive force fields (like ReaxFF) can also be developed, which are trained against DFT calculations of reaction pathways to simulate the polymerization process itself. escholarship.orgnih.govosti.gov

Table 5: Components of a Typical All-Atom Force Field for Biphenyl-Acrylate Systems

Term Potential Function Description Source of Parameters
Bond Stretching Harmonic Energy cost of stretching/compressing a covalent bond. QM calculations, Spectroscopy
Angle Bending Harmonic Energy cost of changing the angle between three bonded atoms. QM calculations, Spectroscopy
Dihedral Torsion Fourier Series Energy profile for rotation around a central bond. Fitted to QM calculations
Van der Waals Lennard-Jones Non-bonded repulsion and dispersion forces. Experimental data, QM calculations

| Electrostatic | Coulomb's Law | Interactions between atomic partial charges. | Derived from QM calculations |

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in predicting the material properties of this compound and its corresponding polymer. These predictions are derived from the molecule's electronic and geometric structure, offering insights into how molecular architecture dictates macroscopic behavior.

Key molecular properties of the this compound monomer, such as its optimized geometry, dipole moment, and electronic properties (HOMO-LUMO gap), are foundational for understanding its behavior. The biphenyl core, coupled with the terminal cyano group, creates a rigid, rod-like structure with a significant dipole moment, which is a prerequisite for forming liquid crystalline phases. pcbiochemres.com The acrylate group provides the site for polymerization.

For the resulting poly(this compound), computational models can predict properties such as the glass transition temperature (Tg), thermal stability, and optical birefringence. The polymer's properties are a consequence of the interplay between the flexible polyacrylate backbone and the rigid, polar cyanobiphenyl side chains. mdpi.com The strong dipole of the cyanobiphenyl units promotes intermolecular interactions, leading to the formation of ordered liquid crystalline structures. Atomistic simulations can be employed to model the self-assembly of these polymers and predict the type of liquid crystalline mesophase (e.g., nematic, smectic) that is most stable. dntb.gov.ua

Below is a representative data table summarizing the types of properties that can be predicted for this compound and its polymer using computational modeling, based on findings for structurally similar compounds.

Predicted Property Computational Method Significance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G(d))Determines molecular shape, bond lengths, and angles, which influence packing and phase behavior. mdpi.com
Dipole MomentDFTA large dipole moment is crucial for the dielectric anisotropy that drives liquid crystal alignment in electric fields. pcbiochemres.com
HOMO-LUMO Energy GapDFTIndicates the chemical reactivity and electronic transition properties of the monomer.
Polymer Conformational EnergyMolecular Mechanics/DFTPredicts the most stable arrangement of the polymer chain and side groups, affecting the overall material morphology.
Glass Transition Temperature (Tg)Molecular Dynamics (MD) SimulationsPredicts the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com
Birefringence (Δn)MD Simulations and DFTQuantifies the anisotropy of the refractive index, a key parameter for optical applications like displays. mdpi.com
Order Parameter (S)MD SimulationsDescribes the degree of orientational order of the mesogenic side chains within the liquid crystalline phase.

Reaction Pathway Analysis of Polymerization via Computational Methods

The polymerization of this compound can proceed through different mechanisms, primarily anionic or free-radical polymerization, due to the presence of the electron-withdrawing cyano and carbonyl groups which activate the vinyl double bond. pcbiochemres.comnih.gov Computational chemistry offers a means to investigate the reaction pathways of these polymerization processes, providing insights into the reaction kinetics and the structure of the resulting polymer.

Anionic Polymerization: Anionic polymerization of cyanoacrylates is known to be extremely rapid, often initiated by weak bases like moisture. pcbiochemres.com The mechanism involves the nucleophilic attack of an initiator (anion) on the β-carbon of the acrylate double bond. This creates a carbanion on the α-carbon, which is highly stabilized by resonance through both the cyano and the ester groups. nih.gov

Computational modeling can be used to:

Calculate the activation energies for the initiation and propagation steps.

Determine the stability of the propagating carbanion intermediate.

Investigate the effect of the solvent on the reaction rate and mechanism.

The propagation rate coefficients (kp) for anionic polymerization of similar cyanoacrylates are known to be very high, on the order of 106 L·mol-1·s-1. nih.gov

Free-Radical Polymerization: Free-radical polymerization of this compound offers better control over the polymer architecture compared to anionic polymerization. This process involves an initiator that generates free radicals, which then add to the double bond of the monomer. Computational studies can elucidate the thermodynamics and kinetics of the key steps: initiation, propagation, and termination.

Studies on the copolymerization of related monomers, such as 4-cyanophenyl acrylate (CPA) with methyl methacrylate (B99206) (MMA), have determined monomer reactivity ratios, which quantify the relative tendency of a propagating radical to add to one monomer type over another. researchgate.netcolab.ws These experimentally determined ratios can be correlated with computational predictions based on the stability of the radical intermediates and transition states. For instance, the reactivity ratios can be calculated using models that consider the electronic and steric effects of the monomer and the propagating radical.

A summary of key computational investigations into the polymerization of acrylate monomers is presented in the table below.

Investigation Computational Approach Key Findings and Insights
Initiation Step Energetics DFT, Ab initio methodsCalculation of the activation energy barrier for the addition of an initiator (anionic or radical) to the monomer.
Propagation Step Analysis DFTDetermination of the exothermicity and activation energy of the addition of a propagating chain to a monomer unit. This helps in understanding the polymerization rate.
Intermediate Stability DFTCalculation of the stability of the propagating carbanion or radical. The high stability of the cyanoacrylate carbanion explains the rapid anionic polymerization. nih.gov
Termination Pathway Analysis DFTInvestigation of the energetics of different termination mechanisms, such as combination or disproportionation in radical polymerization. nih.gov
Monomer Reactivity Ratios QSPR/DFT ModelsPrediction of reactivity ratios in copolymerization, providing insight into the resulting copolymer sequence and properties. researchgate.netcolab.ws

By analyzing these reaction pathways computationally, it is possible to tailor the reaction conditions (e.g., choice of initiator, solvent, temperature) to control the polymerization process and, consequently, the final properties of the poly(this compound).

Advanced Derivatives and Functionalization of 4 Cyano 1,1 Biphenyl 4 Yl Acrylate

Synthesis of Functionalized Monomers for Specific Applications

Modifying the monomer directly is a primary strategy for embedding specific functionalities into the final polymer. This pre-polymerization functionalization ensures a uniform distribution of the desired chemical groups along the polymer backbone.

The acrylate (B77674) moiety of 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate is itself a crosslinkable group, capable of forming networks through radical polymerization. However, for applications requiring enhanced mechanical strength, thermal stability, or specific network architectures, monomers with additional crosslinkable groups are synthesized.

One approach is the introduction of a second polymerizable group, creating a divinyl monomer. For example, a diacrylate monomer can be synthesized from a precursor like 4,4'-dihydroxy-[1,1'-biphenyl]-4-carbonitrile. This allows for the formation of a highly crosslinked network upon polymerization, which is crucial for applications such as thin-film coatings and anisotropic gels. Another strategy involves incorporating monomers with different crosslinking mechanisms. For instance, co-polymerization with monomers containing keto-hydrazide groups, such as diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH), can create a secondary crosslinking network that forms post-polymerization, enhancing the material's integrity. mdpi.com Siloxane-based crosslinkers can also be incorporated to improve properties like hydrophobicity and thermal stability. google.com

Table 1: Examples of Crosslinkable Monomers for Acrylate Systems

Crosslinking Monomer/System Crosslinking Mechanism Resulting Polymer Properties
Diacrylate Monomers Radical Polymerization High crosslink density, increased rigidity, thermal stability
Diacetone Acrylamide (DAAM) + Adipic Acid Dihydrazide (ADH) Ketone-Hydrazide Reaction Forms hydrazone bonds (-C=N-), enhances tensile properties
Siloxane-based Acrylates Radical Polymerization / Condensation Improved thermal stability, hydrophobicity, flexibility

This table presents examples of crosslinking strategies applicable to acrylate-based polymer systems.

The cyanobiphenyl unit is prized for its dielectric anisotropy, but further functionality can be introduced by incorporating photochromic or other electroactive groups. These "smart" materials can respond to external stimuli like light or electric fields.

A common strategy is to synthesize a monomer that already contains a photo-responsive unit, such as an azobenzene (B91143) group. For example, an azobenzene-containing acid could be esterified with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, and the resulting intermediate subsequently acrylated. Polymers made from such monomers can undergo reversible trans-cis isomerization upon irradiation with UV-visible light, leading to changes in their optical and physical properties. This principle has been demonstrated in the creation of photo-switchable adhesives using dendrimers functionalized with azobenzene acrylate. nih.gov Similarly, other electroactive moieties can be integrated to enhance or introduce new electronic properties for use in organic electronics and sensors.

Post-Polymerization Modification Strategies

Modifying the polymer after its synthesis offers a versatile route to a wide range of functional materials from a single parent polymer. Poly(this compound) has two primary sites for chemical modification: the pendant ester group and the terminal cyano (nitrile) group.

The nitrile group (-C≡N) is particularly reactive and can be transformed into various other functional groups. researchgate.net This modification is well-documented for polymers like polyacrylonitrile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or alkaline conditions. libretexts.orgbyjus.com Heating the polymer with an acid (e.g., HCl) converts the nitrile to a carboxylic acid (-COOH). libretexts.org Alkaline hydrolysis (e.g., with NaOH) initially forms a carboxylate salt (-COO⁻Na⁺) and ammonia (B1221849). libretexts.orggoogle.com This introduces ion-responsive behavior and sites for further conjugation.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This conversion adds basic groups to the polymer, making it pH-responsive and providing reactive sites for grafting other molecules.

Cycloaddition: The nitrile group can participate in 1,3-dipolar cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which can act as coordinating ligands for metal ions. researchgate.net

The ester linkage of the acrylate backbone is also susceptible to modification, primarily through transesterification. researchgate.netsemanticscholar.org This reaction involves treating the polymer with an alcohol in the presence of a catalyst, which can replace the cyanobiphenyl moiety with another functional group. researchgate.net

Table 2: Summary of Post-Polymerization Modification Reactions

Reactive Site Reagents and Conditions Resulting Functional Group Potential Applications
Nitrile (-C≡N) H₃O⁺, heat Carboxylic Acid (-COOH) pH-responsive materials, bioconjugation
Nitrile (-C≡N) NaOH, H₂O, heat Carboxylate Salt (-COO⁻Na⁺) Polyelectrolytes, hydrogels
Nitrile (-C≡N) 1. LiAlH₄ 2. H₂O Primary Amine (-CH₂NH₂) pH-responsive systems, drug delivery

This table summarizes key post-polymerization modification strategies for poly(this compound).

Hyperbranched and Dendritic Architectures Incorporating the Monomer

Hyperbranched polymers and dendrimers are three-dimensional macromolecules with unique properties like low viscosity, high solubility, and a multitude of terminal functional groups. nih.govrsc.org Incorporating the this compound moiety into these structures can generate advanced materials for liquid crystals, drug delivery, and catalysis.

Dendritic Architectures: One method involves the functionalization of a pre-existing dendrimer's surface. For example, a dendrimer with peripheral hydroxyl or amine groups, such as a poly(amidoamine) (PAMAM) dendrimer, can be reacted with 4'-cyano-[1,1'-biphenyl]-4-carbonyl chloride (the acid chloride derivative of the monomer's precursor). nih.govresearchgate.net This attaches the cyanobiphenyl units to the dendrimer's exterior, creating a liquid crystalline dendrimer where the mesogenic units are radially organized.

Hyperbranched Polymers: These can be synthesized through the self-condensing vinyl polymerization of an "inimer" (a molecule that is both an initiator and a monomer). A suitable inimer could be designed from the 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile precursor by attaching a group that can initiate polymerization. Alternatively, hyperbranched structures can be formed by co-polymerizing this compound with a branching agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), via reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov

Nanostructured Materials Based on the Monomer or its Polymers

The self-assembly of polymers based on this compound can be harnessed to create well-defined nanostructured materials. The strong dipolar interactions and shape anisotropy of the cyanobiphenyl groups are powerful drivers for ordering at the nanoscale.

A prominent strategy is the synthesis of block copolymers, where one block is poly(this compound) and the other is a chemically distinct, flexible polymer (e.g., polystyrene or poly(ethylene glycol)). In a solvent that is selective for one of the blocks, these copolymers can self-assemble into various morphologies, including spherical micelles, cylindrical rods, or vesicles (hollow spheres). mit.edumdpi.comresearchgate.net The liquid crystalline nature of the cyanobiphenyl-containing block can lead to the formation of highly ordered or hierarchical superstructures.

Another technique is Polymerization-Induced Self-Assembly (PISA). nih.gov In this method, a soluble polymer chain is extended with the this compound monomer. As the second block grows, it becomes insoluble and triggers self-assembly into nanoparticles with morphologies dictated by the block ratios and concentrations. nih.gov This allows for the efficient one-pot synthesis of nanoparticles. Furthermore, polymer nanoparticles can be prepared through the nanoemulsion polymerization of the monomer, yielding stable aqueous dispersions of nanoparticles for applications in coatings and diagnostics.

Analytical Methodologies for Research Scale Investigation

Chromatographic Purity Assessment in Research Samples

Chromatographic methods are indispensable for verifying the purity of the 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate (B77674) monomer and for detecting any byproducts formed during its synthesis. High purity is crucial as impurities can significantly affect polymerization kinetics and the final properties of the polymer, such as the liquid crystal phase behavior.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like acrylate monomers. perkinelmer.come3s-conferences.org Due to the relatively low volatility and thermal lability of many acrylate compounds, HPLC is often preferred over gas chromatography to avoid in-method polymerization or degradation. e3s-conferences.org Reversed-phase HPLC is commonly employed, where the monomer is separated from non-polar and polar impurities. waters.com

A typical HPLC analysis for 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate would involve dissolving the sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), and injecting it into the HPLC system. waters.com The separation is achieved on a C18 or a specialized column designed for polar compounds. e3s-conferences.orgsielc.com A gradient elution program using a mobile phase, often a mixture of water and acetonitrile or methanol, allows for the effective separation of the target monomer from precursors like 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and other synthesis-related impurities. e3s-conferences.orgnih.gov Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the cyanobiphenyl chromophore exhibits strong absorbance, generally around 210 nm. e3s-conferences.orgresearchgate.net The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity. e3s-conferences.org
Mobile Phase Acetonitrile and Water Common solvents for reversed-phase chromatography. e3s-conferences.orgsielc.com
Elution Gradient Adjusts solvent strength to elute a wide range of compounds. e3s-conferences.org
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector UV-Vis or DAD at ~210 nm Detects aromatic compounds like cyanobiphenyls. e3s-conferences.org

| Sample Solvent | Acetonitrile or THF | Dissolves the monomer for injection. waters.com |

This table is generated based on typical methodologies for similar compounds and serves as an illustrative example.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the method of choice for identifying and quantifying volatile impurities in research samples. brjac.com.brgoogle.com In the synthesis of this compound, potential volatile byproducts could include residual solvents (e.g., dichloromethane (B109758), methyl ethyl ketone, toluene), the catalyst (e.g., triethylamine), or products from side reactions. nih.govresearchgate.net

For analysis, the sample can be dissolved in a suitable solvent and injected into the GC. The high temperature of the injection port and column separates the volatile components, which are then detected. GC-MS is particularly powerful as it provides not only retention time data but also mass spectra, allowing for the positive identification of unknown volatile impurities. chrom-china.comresearchgate.net This method is crucial for quality control, ensuring that residual volatile organic compounds are below acceptable limits, as they can impact the polymerization process and the final application of the polymer. brjac.com.br

Table 2: Potential Volatile Byproducts in Synthesis and GC Analysis

Potential Byproduct Origin Analytical Method
Dichloromethane Synthesis solvent. nih.gov GC-MS
Triethylamine (B128534) Catalyst for esterification. researchgate.net GC-MS
Acryloyl chloride Unreacted starting material GC-MS

This table provides examples of potential byproducts based on common synthesis routes.

Quantitative Spectroscopic Analysis for Reaction Monitoring

Monitoring the progress of the polymerization of this compound is essential for understanding reaction kinetics and controlling the polymer's molecular weight and structure. Several spectroscopic techniques can be employed in real-time or for aliquot analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for monitoring the polymerization process in situ. researchgate.netacs.org The reaction's progress can be quantified by observing the decrease in the signal intensity of the vinylic protons of the acrylate group (typically resonating between 5.5 and 6.5 ppm) over time. acs.orglabrulez.com As the monomer is converted to polymer, these characteristic peaks disappear, while the signals corresponding to the polymer backbone appear. acs.org This method allows for the determination of monomer conversion and can be used to calculate reactivity ratios in copolymerizations. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : Real-time FTIR (RT-FTIR) spectroscopy is another widely used method for studying polymerization kinetics. nii.ac.jpopenmaterialssciencejournal.com The conversion of the monomer is tracked by monitoring the decrease of the absorption band corresponding to the C=C double bond of the acrylate group, which typically appears around 1630 cm⁻¹ and 810 cm⁻¹. qub.ac.uk The intensity of this peak is measured as a function of time and compared to an internal standard peak that does not change during the reaction (e.g., the C=O ester peak or the C≡N nitrile peak). qub.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is particularly useful for monitoring photopolymerization reactions. scilit.com The kinetics can be followed by observing the change in the UV absorbance of the monomer at a specific wavelength. nii.ac.jpqub.ac.uk As the acrylate double bond, which is in conjugation with the carbonyl group, is consumed during polymerization, a decrease in absorbance occurs, allowing for the calculation of the polymerization rate. nii.ac.jp

Table 3: Comparison of Spectroscopic Methods for Reaction Monitoring

Technique Principle Advantages Limitations
¹H NMR Measures disappearance of monomer's vinylic proton signals. acs.org Provides rich chemical information, highly quantitative. researchgate.netlabrulez.com Lower time resolution, requires deuterated solvents or capillary inserts for bulk reactions. acs.org
FTIR Measures decrease of C=C bond absorption peak. qub.ac.uk High time resolution, applicable to bulk and solution polymerization. nii.ac.jp Peak overlap can be an issue, less structural information than NMR. chemrxiv.org

| UV-Vis | Measures decrease in absorbance of the conjugated monomer system. nii.ac.jp | Very sensitive, ideal for photopolymerization kinetics. scilit.com | Limited structural information, potential interference from initiators or additives. qub.ac.uk |

This table summarizes the key features of each technique for monitoring polymerization.

Thermal Analysis Techniques for Material Characterization

Thermal analysis is critical for understanding the material properties of poly(this compound), particularly its thermal stability and liquid crystalline behavior.

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions. mdpi.com For poly(this compound), DSC can identify the glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state. researchgate.net Crucially, for liquid crystalline polymers, DSC also reveals the temperatures of mesophase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). rsc.orgmdpi.com These transition temperatures and their associated enthalpies define the operating range for potential applications.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipfdd.de This technique is used to evaluate the thermal stability and decomposition profile of the polymer. youtube.comnasa.gov The TGA thermogram shows the onset temperature of decomposition, which is a critical parameter for determining the maximum processing temperature for techniques like melt extrusion. nih.gov It can also quantify the amount of non-decomposed residue, such as filler content. youtube.com

Table 4: Hypothetical Thermal Properties of Poly(this compound)

Property Analytical Method Typical Value (°C) Significance
Glass Transition (Tg) DSC 110 - 130 Defines the onset of polymer chain mobility. researchgate.net
Smectic-Nematic Transition DSC 180 - 200 Temperature of liquid crystal phase change.
Nematic-Isotropic Transition (Clearing Point) DSC > 250 Temperature at which liquid crystalline order is lost. chempedia.info

This table presents plausible data for a liquid crystalline polymer of this type for illustrative purposes.

Rheological Characterization for Polymer Melt Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization is essential for understanding processability. Liquid crystalline polymers (LCPs) like poly(this compound) exhibit complex rheological behavior that differs significantly from isotropic polymers. researchgate.netdtic.mil

The melt viscosity of the polymer is typically measured using a capillary or rotational rheometer. vt.edu LCP melts often show pronounced shear-thinning behavior, where viscosity decreases significantly with increasing shear rate. Their viscosity can be orders of magnitude lower than that of comparable isotropic polymers, which can be advantageous for processing. vt.edu However, their flow is complex, influenced by the orientation of the liquid crystalline domains. mdpi.com Rheological studies provide crucial data on how the material will behave during processing operations like injection molding or fiber spinning, including phenomena like die swell, where the extrudate changes in diameter upon exiting the capillary. vt.edu The relationship between viscosity, temperature, and shear rate is fundamental to defining a stable processing window.

Table 5: Key Rheological Parameters for Polymer Melt Characterization

Parameter Description Significance
Shear Viscosity (η) The material's resistance to flow under shear stress. Determines the force required to process the melt. vt.edu
Shear Rate Dependence How viscosity changes with the rate of deformation. LCPs are typically shear-thinning, which aids in processing. researchgate.net
Temperature Dependence How viscosity changes with temperature. Critical for defining the processing temperature window. vt.edu
Normal Stress Differences (N1) Elastic effects perpendicular to the flow direction. Can be complex in LCPs, with sign changes affecting melt stability. researchgate.net

| Die Swell | The expansion of the polymer melt after exiting a die. | Indicates the elasticity of the melt; can be negative (contraction) for LCPs. vt.edu |

This table outlines important rheological properties relevant to the processing of liquid crystalline polymers.

Q & A

Basic: What are the recommended synthesis protocols for 4'-Cyano-[1,1'-biphenyl]-4-yl acrylate?

Answer:
A Pd(OAc)₂/PPh₃ catalytic system is commonly used for vinylation reactions involving biphenyl derivatives. For example, vinylation of 4-bromo-4'-hydroxybiphenyl with ethyl acrylate under this catalyst yields ethyl 4-(4'-hydroxyphenyl)cinnamate as the primary product. However, side products like 4-hydroxybiphenyl and ethyl cinnamate may form due to competitive dehalogenation or decarboxylation pathways . To minimize side reactions, optimize reaction conditions by controlling temperature (80–100°C), reaction time (12–24 h), and solvent polarity (e.g., DMF or toluene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Basic: How can nuclear magnetic resonance (NMR) spectrometry be applied to verify the structure of this compound?

Answer:
¹H NMR and ¹³C NMR are critical for confirming structural integrity. For acrylate derivatives, key signals include:

  • Acrylate moiety : A triplet at δ 6.2–6.5 ppm (CH₂=CH–COO–) and a doublet at δ 5.8–6.1 ppm.
  • Biphenyl backbone : Aromatic protons (δ 7.2–7.8 ppm) and the cyano group’s carbon signal (δ ~120 ppm in ¹³C NMR).
    Compare observed peaks with computational predictions (e.g., DFT calculations) or reference compounds like 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate, which shares structural similarities . For copolymers, monitor shifts in acrylate proton signals to confirm successful polymerization .

Advanced: How can contradictory data on reaction yields from different catalytic systems be resolved?

Answer:
Contradictions often arise from variations in catalyst loading, solvent polarity, or competing reaction pathways. For instance, Pd-based catalysts may favor vinylation but also promote dehalogenation under reducing conditions. To resolve discrepancies:

Design a factorial experiment to test variables (e.g., catalyst type, temperature, solvent).

Monitor side products via GC-MS or HPLC to quantify competing pathways .

Use kinetic studies to identify rate-limiting steps. For example, Pd(OAc)₂ may exhibit slower initiation but higher selectivity compared to Pd(PPh₃)₄ .

Validate reproducibility using standardized protocols (e.g., continuous flow reactors for precise control of residence time and mixing ).

Advanced: What strategies optimize the copolymerization of this compound with styrene or butyl acrylate?

Answer:
Key considerations include:

  • Monomer ratio : A 70:30 (acrylate:styrene) ratio balances rigidity (from biphenyl) and flexibility (from styrene) in copolymers .
  • Initiator selection : Use AIBN (azobisisobutyronitrile) for thermal initiation or photoinitiators like 4-acryloyloxy benzophenone (ABP) for UV-cured systems .
  • Crosslinking agents : Incorporate diacetone acrylamide (DAAM) with adipic dihydrazide (ADH) to enhance mechanical stability .
  • Characterization : Employ gel permeation chromatography (GPC) for molecular weight distribution and dynamic mechanical analysis (DMA) for Tg determination .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Toxicity data : The compound may cause acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Waste disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services .

Advanced: How can central composite design (CCD) improve the formulation of acrylate-based coatings?

Answer:
CCD evaluates multiple variables (e.g., monomer composition, crosslinker concentration) and their interactions. For example:

  • Variables : TBCMA (4-t-butylcyclohexyl methacrylate) content, initiator concentration, and curing time.
  • Responses : Coating hardness (via pencil hardness test) and solids content (gravimetric analysis).
  • Analysis : Use regression models to identify optimal conditions (e.g., 15% TBCMA increases hardness without compromising solids content) .

Basic: What analytical methods are suitable for quantifying residual monomers post-polymerization?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for acrylate quantification .
  • FTIR : Monitor the disappearance of acrylate C=C stretching (1630 cm⁻¹) and C=O (1720 cm⁻¹) peaks .
  • Gravimetric analysis : Measure mass loss during polymerization to estimate conversion efficiency .

Advanced: How do biphenyl substituents influence the photophysical properties of acrylate derivatives?

Answer:
The cyano group at the 4'-position enhances electron-withdrawing effects, red-shifting UV absorption (λmax ~300–320 nm) and increasing quantum yield in fluorescence applications. Comparative studies with 4-methylbenzophenone acrylate show that cyano substituents improve thermal stability (TGA decomposition onset at 250°C vs. 200°C for methyl derivatives) .

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4'-Cyano-[1,1'-biphenyl]-4-yl acrylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.